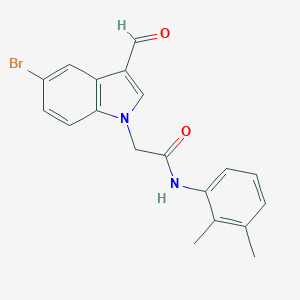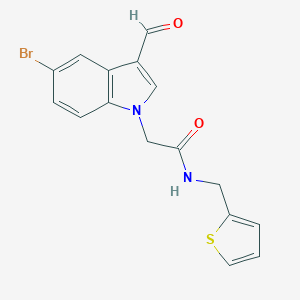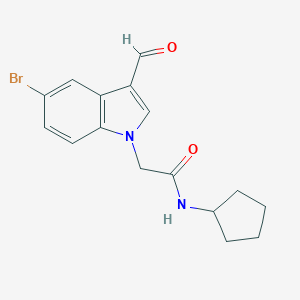![molecular formula C21H22Cl2N4O4 B297518 N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297518.png)
N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as BIX-01294 and belongs to the class of histone methyltransferase inhibitors.
Mecanismo De Acción
N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide works by inhibiting the activity of G9a and GLP, which are responsible for the methylation of histone H3 lysine 9 (H3K9). This methylation is associated with the repression of gene expression. By inhibiting G9a and GLP, BIX-01294 prevents the methylation of H3K9 and thus promotes the expression of genes that are normally repressed.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce differentiation of embryonic stem cells and promote the reprogramming of somatic cells into induced pluripotent stem cells. BIX-01294 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BIX-01294 in lab experiments include its specificity for G9a and GLP, its ability to promote the reprogramming of somatic cells, and its potential therapeutic applications in the treatment of cancer and other diseases. The limitations of using this compound include its relatively low potency and the need for high concentrations to achieve significant effects.
Direcciones Futuras
There are several possible future directions for research on N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. These include:
1. Investigating the potential therapeutic applications of BIX-01294 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective inhibitors of G9a and GLP that can be used in lab experiments and potentially in clinical settings.
3. Studying the effects of BIX-01294 on the epigenetic regulation of gene expression in different cell types and tissues.
4. Investigating the potential synergistic effects of BIX-01294 with other compounds or therapies in the treatment of cancer and other diseases.
In conclusion, this compound is a promising compound with unique properties that make it a valuable tool for scientific research. Its ability to inhibit the activity of G9a and GLP and promote the expression of genes that are normally repressed has potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential in different areas of research.
Métodos De Síntesis
The synthesis of N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide involves the reaction of butylamine with 4-(2-aminoethyl)benzaldehyde to form N-butyl-2-(2-{4-[2-(2-aminoethyl)benzylidene]hydrazino}acetamide). This intermediate is then reacted with 3,5-dichloro-2-hydroxybenzaldehyde to form the final product.
Aplicaciones Científicas De Investigación
N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been extensively used in scientific research for its ability to inhibit the activity of G9a and GLP, two histone methyltransferases that are involved in the regulation of gene expression. This compound has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and metabolic diseases.
Propiedades
Fórmula molecular |
C21H22Cl2N4O4 |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
N-butyl-N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C21H22Cl2N4O4/c1-2-3-8-24-20(29)21(30)27-25-12-14-4-6-18(7-5-14)31-13-19(28)26-17-10-15(22)9-16(23)11-17/h4-7,9-12H,2-3,8,13H2,1H3,(H,24,29)(H,26,28)(H,27,30)/b25-12+ |
Clave InChI |
NWHKSTOJGRJBQN-BRJLIKDPSA-N |
SMILES isomérico |
CCCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES |
CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES canónico |
CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)



![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)


![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)

